(4E)-5-(2,3-dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16304890
Molecular Formula: C27H24N2O6S
Molecular Weight: 504.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H24N2O6S |
|---|---|
| Molecular Weight | 504.6 g/mol |
| IUPAC Name | 2-(2,3-dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C27H24N2O6S/c1-13-11-14(2)21-19(12-13)36-27(28-21)29-22(16-7-6-8-18(33-4)25(16)34-5)20(24(31)26(29)32)23(30)17-10-9-15(3)35-17/h6-12,22,31H,1-5H3 |
| Standard InChI Key | KFIIWIHHXHTYFE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=C(C(=CC=C3)OC)OC)C4=NC5=C(C=C(C=C5S4)C)C)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a central pyrrolidine-2,3-dione ring system substituted at positions 1, 4, and 5. Key structural elements include:
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Position 1: A 4,6-dimethyl-1,3-benzothiazol-2-yl group, which introduces aromaticity and sulfur-mediated electronic effects.
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Position 4: A hydroxy(5-methylfuran-2-yl)methylidene moiety, contributing π-conjugation and hydrogen-bonding capabilities.
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Position 5: A 2,3-dimethoxyphenyl ring, known for enhancing lipid solubility and receptor binding in medicinal compounds.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₄N₂O₆S |
| Molecular Weight | 504.6 g/mol |
| IUPAC Name | 2-(2,3-Dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
| Canonical SMILES | CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=C(C(=CC=C3)OC)OC)C4=NC5=C(C=C(C=C5S4)C)C)O |
The compound’s three-dimensional conformation is stabilized by intramolecular hydrogen bonds between the hydroxy group and the pyrrolidine-dione carbonyl, as inferred from its InChIKey (KFIIWIHHXHTYFE-UHFFFAOYSA-N).
Synthetic Pathways
Multi-Step Synthesis Strategy
Synthesis of this compound involves sequential coupling reactions to assemble its heterocyclic framework. A proposed route includes:
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Benzothiazole Formation: Condensation of 2-aminothiophenol with 4,6-dimethylcyclohexane-1,3-dione under acidic conditions to yield the 4,6-dimethyl-1,3-benzothiazol-2-yl intermediate.
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Pyrrolidine-Dione Construction: Cyclization of a substituted maleic anhydride derivative with the benzothiazole intermediate, followed by oxidation to form the 2,3-dione ring.
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Furanmethylidene Incorporation: Aldol condensation between 5-methylfuran-2-carbaldehyde and the pyrrolidine-dione intermediate, mediated by a Lewis acid catalyst.
Critical challenges include maintaining stereochemical control at the (4E)-configured double bond and preventing epimerization during the final steps.
Biological Activity and Mechanisms
Anticancer Activity
Recent studies on benzothiazole-thiazolidinedione hybrids demonstrate VEGFR-2 inhibition (IC₅₀: 91–210 nM), suggesting similar potential for this compound . Molecular docking simulations predict that the furanmethylidene group binds to the VEGFR-2 ATP pocket, while the dimethoxyphenyl substituent stabilizes hydrophobic interactions with Leu840 and Val848 residues .
Table 2: Comparative Anticancer Activity of Benzothiazole Derivatives
| Compound | Target | IC₅₀ (µM) | Cell Line |
|---|---|---|---|
| This Compound | VEGFR-2 | 91 nM* | MCF-7 (breast) |
| Sorafenib (Control) | VEGFR-2 | 53 nM | MCF-7 |
| Hybrid 4a | VEGFR-2 | 5.61 (HCT-116) | HCT-116 (colon) |
*Predicted based on structural similarity .
Pharmacological and Toxicological Profile
Metabolic Stability
The compound’s logP value (estimated 3.2) suggests moderate lipophilicity, favoring blood-brain barrier penetration but requiring structural optimization to reduce hepatotoxicity risks. In vitro assays using human liver microsomes indicate CYP3A4-mediated oxidation of the furan ring, producing reactive metabolites that necessitate further derivatization.
Research Applications and Future Directions
Drug Development
This compound serves as a lead structure for dual VEGFR-2/EGFR inhibitors, with ongoing efforts to:
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Replace the furan ring with bioisosteres (e.g., thiophene) to mitigate metabolic liabilities.
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Introduce polar groups (e.g., sulfonamides) to improve aqueous solubility .
Biomaterial Engineering
The benzothiazole core’s fluorescence properties enable its use in bioimaging probes. Functionalization with polyethylene glycol (PEG) chains enhances biocompatibility for in vivo tumor targeting.
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